molecular formula C24H30F2N4O3 B608296 KAG-308 CAS No. 1215192-68-9

KAG-308

Cat. No.: B608296
CAS No.: 1215192-68-9
M. Wt: 460.5 g/mol
InChI Key: KSELABKNBIUMGG-YGBAREPYSA-N
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Chemical Reactions Analysis

Types of Reactions

KAG-308 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KAG-308

This compound stands out due to its high selectivity for the EP4 receptor and its potent anti-inflammatory effects. Unlike other similar compounds, this compound has shown significant efficacy in promoting mucosal healing and reducing tumor necrosis factor alpha production . Its unique combination of properties makes it a promising candidate for the treatment of various inflammatory diseases.

Biological Activity

KAG-308 is a selective agonist for the prostaglandin E2 receptor subtype EP4, which has emerged as a promising therapeutic agent in the treatment of various inflammatory conditions, particularly osteoarthritis (OA) and ulcerative colitis (UC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological efficacy, and potential clinical applications.

This compound exerts its effects primarily through the activation of the EP4 receptor, which is coupled to the Gs protein. This activation leads to increased cyclic adenosine monophosphate (cAMP) production, influencing various downstream signaling pathways involved in inflammation and tissue repair.

  • cAMP Signaling Pathway :
    • This compound enhances phosphorylation of cAMP response element-binding protein (CREB1), indicating activation of the cAMP signaling pathway. This effect is dose-dependent, with optimal activity observed at concentrations greater than 1 nM .
    • The compound also promotes intranuclear translocation of histone deacetylase 4 (Hdac4), which is associated with reduced hypertrophic differentiation in chondrocytes .
  • Suppression of Inflammatory Mediators :
    • In a study involving mouse models of OA, this compound significantly reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase 13 (MMP-13) in both cartilage and synovial tissues .
    • The treatment inhibited lipopolysaccharide (LPS)-induced TNF and MMP-13 expression in cultured synoviocytes, further supporting its anti-inflammatory properties .

Osteoarthritis

This compound has demonstrated significant efficacy in preclinical models of OA:

  • Cartilage Protection : In surgically induced knee OA models, oral administration of this compound inhibited cartilage degeneration and synovitis. Histological analyses revealed lower levels of hypertrophic markers such as collagen type X (Col10) and runt-related transcription factor 2 (Runx2) in treated mice compared to controls .
  • Mechanistic Insights : The compound's ability to suppress chondrocyte hypertrophy and reduce inflammatory responses positions it as a potential disease-modifying agent for OA .

Ulcerative Colitis

This compound has also been evaluated for its therapeutic potential in UC:

  • Clinical Trials : A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers, establishing a foundation for further studies in UC patients .
  • Epithelial Regeneration : In animal models, this compound not only prevented the onset of dextran sulfate sodium (DSS)-induced colitis but also promoted mucosal healing, outperforming traditional therapies like sulfasalazine .

Table 1: Summary of Key Findings on this compound

Study FocusFindingsReference
OA ModelSuppressed cartilage degeneration and synovitis; reduced TNF-α and MMP-13
cAMP ActivationIncreased CREB1 phosphorylation; enhanced Hdac4 translocation
UC ModelPrevented DSS-induced colitis; promoted mucosal healing
Clinical SafetyPhase I trial showed safety in healthy subjects

Properties

IUPAC Name

(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSELABKNBIUMGG-YGBAREPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215192-68-9
Record name KAG-308
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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